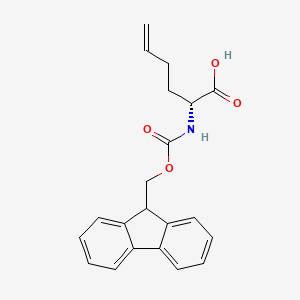

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Vue d'ensemble

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with ®-2-aminohex-5-enoic acid.

Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting ®-2-aminohex-5-enoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid follows similar steps but on a larger scale. Automation and continuous flow processes may be employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Peptide Bond Formation: The compound can undergo peptide bond formation with other amino acids or peptides in the presence of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Oxidation and Reduction: The alkenyl side chain can participate in oxidation or reduction reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling Reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Oxidation: Potassium permanganate or osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields ®-2-aminohex-5-enoic acid.

Peptides: Formation of peptide bonds results in various peptides depending on the sequence and length of the amino acids involved.

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its Fmoc protecting group.

Chiral Building Block: Serves as a chiral building block in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating into peptide substrates.

Medicine

Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostic Tools: Incorporated into diagnostic peptides for imaging and detection of diseases.

Industry

Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.

Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.

Mécanisme D'action

The primary mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar structure but lacks the alkenyl side chain.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid: Similar structure with a shorter alkenyl side chain.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)but-3-enoic acid: Even shorter alkenyl side chain.

Uniqueness

The presence of the alkenyl side chain in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid provides additional reactivity and versatility in chemical reactions compared to its shorter-chain analogs. This makes it particularly useful in the synthesis of complex peptides and proteins where specific side chain interactions are required.

Activité Biologique

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components and interactions with biological targets.

- Molecular Formula : C21H21NO4

- Molecular Weight : 353.39 g/mol

- CAS Number : 1262886-63-4

The Fmoc group is commonly used in peptide synthesis as a protective group for amino acids, allowing for selective reactions without interference from the amino group. The presence of the fluorenyl group contributes to the compound's unique chemical properties and potential biological activities.

The biological activity of this compound is influenced by its interaction with various biological targets, particularly enzymes involved in metabolic processes. Similar compounds have demonstrated diverse biological activities, including:

- Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : The compound may interact with key enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cellular processes.

Case Studies

-

Inhibition of Histone Deacetylases (HDACs) :

- A study evaluated the inhibitory effects of various azumamide derivatives, including those related to the fluorenylmethoxycarbonyl structure. The results indicated that certain derivatives exhibited potent inhibition against HDAC isoforms, with IC50 values ranging from 14 to 67 nM . The structural modifications significantly affected their inhibitory potency.

-

Antimicrobial Activity :

- Research on related compounds has shown promising antimicrobial properties against Mycobacterium tuberculosis. Compounds derived from fluorenone structures were identified as potent inhibitors of the enoyl acyl carrier protein reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria . This suggests that this compound could have similar antimicrobial potential.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fmoc-D-Ala-D-Ala | Fmoc protecting group on D-alanine | Potential HDAC inhibitor |

| Azumamide A-E | Various modifications on azumamide scaffold | HDAC inhibition (IC50 14–67 nM) |

| Fluorenone Derivatives | Antiproliferative activity | Topoisomerase inhibitors |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQXKHZCVDRSX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743464 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865352-21-2 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.